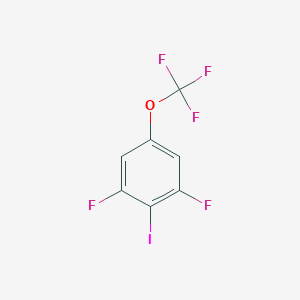

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethoxy group on a benzene ring

Synthetic Routes and Reaction Conditions:

Halogenation: The compound can be synthesized through halogenation reactions, where benzene derivatives are treated with halogenating agents such as iodine and fluorine in the presence of a catalyst.

Nucleophilic Substitution: Another method involves nucleophilic substitution reactions, where a precursor compound with suitable leaving groups is reacted with nucleophiles like iodide and fluoride ions.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions are common, where the iodine or fluorine atoms can be replaced by other nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromyl chloride, and oxygen in the presence of a catalyst.

Reduction: Lithium aluminum hydride, hydrogen gas, and palladium on carbon.

Substitution: Nucleophiles like sodium iodide, potassium fluoride, and electrophiles like alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, or alcohols.

Reduction: Formation of corresponding hydrocarbons or alcohols.

Substitution: Formation of various substituted benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is primarily used in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a building block for creating biologically active molecules.

Case Study :

In a recent study, researchers utilized this compound to develop novel anti-cancer agents. The incorporation of trifluoromethoxy and difluoro groups enhanced the lipophilicity and metabolic stability of the resulting compounds, leading to improved efficacy against specific cancer cell lines.

Agrochemicals

This compound is also explored in the development of agrochemicals. Its fluorinated structure contributes to increased stability and efficacy in pesticide formulations.

Case Study :

A formulation containing this compound demonstrated enhanced pest control effectiveness compared to traditional non-fluorinated counterparts. The fluorine atoms improve the binding affinity to target enzymes in pests, leading to higher mortality rates.

Material Science

In material science, this compound is investigated for its potential use in producing advanced materials with unique properties such as enhanced thermal stability and chemical resistance.

Case Study :

Research has shown that polymers synthesized using this compound exhibit superior mechanical properties and thermal resistance compared to those made from non-fluorinated monomers. This makes them suitable for high-performance applications in aerospace and automotive industries.

Table 1: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-cancer agents | Enhanced efficacy and metabolic stability |

| Agrochemicals | Development of effective pesticides | Increased stability and binding affinity |

| Material Science | Production of advanced polymers | Superior mechanical properties and thermal resistance |

Table 2: Safety Data Overview

| Property | Value |

|---|---|

| Hazard Classification | GHS07 (Warning) |

| Signal Word | Warning |

| Precautionary Statements | P302+P352; P305+P351+P338; P362+P364 |

Mécanisme D'action

The mechanism by which 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity and stability.

Comparaison Avec Des Composés Similaires

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene: Similar structure but with a bromine atom instead of iodine.

1,3-Difluoro-2-iodobenzene: Lacks the trifluoromethoxy group.

1,3-Difluoro-5-(trifluoromethoxy)benzene: Lacks the iodine atom.

Uniqueness: 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene stands out due to the combination of fluorine, iodine, and trifluoromethoxy groups, which confer unique chemical and physical properties compared to its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS Number: 2384319-66-6) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, including multiple fluorine and iodine substituents, suggest interesting biological activities. This article reviews the available data on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂F₅IO. The presence of trifluoromethoxy and difluoro substituents enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₅IO |

| Molecular Weight | 295.01 g/mol |

| CAS Number | 2384319-66-6 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways. While direct evidence for the antimicrobial activity of this compound is sparse, related compounds have shown effectiveness against various bacterial strains and fungi . This suggests that it may possess similar properties worth exploring.

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of halogenated aromatic compounds found that certain derivatives significantly inhibited the growth of cancer cells at low micromolar concentrations. The structure–activity relationship (SAR) indicated that the presence of fluorine atoms was crucial for enhancing biological activity . While this study did not specifically test this compound, it provides a basis for hypothesizing its potential effects.

Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of specific enzymes involved in cancer metabolism. Compounds similar to this compound were tested for their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in tumor growth. The findings revealed that certain fluorinated compounds exhibited significant inhibition at concentrations below 20 μM . This highlights the need for further studies on the enzymatic inhibition potential of this compound.

Propriétés

IUPAC Name |

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUKLHPOAJGEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.